molecular formula C11H7F3N2O B13018975 7-(Trifluoromethyl)quinoline-3-carboxamide

7-(Trifluoromethyl)quinoline-3-carboxamide

Cat. No.: B13018975
M. Wt: 240.18 g/mol
InChI Key: YKHCONKRRQXNEU-UHFFFAOYSA-N
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Description

7-(Trifluoromethyl)quinoline-3-carboxamide is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The trifluoromethyl group attached to the quinoline ring enhances the compound’s chemical stability and biological activity, making it a valuable molecule in medicinal chemistry.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(Trifluoromethyl)quinoline-3-carboxamide is unique due to the presence of the trifluoromethyl group, which imparts enhanced chemical stability, lipophilicity, and biological activity. These properties make it a valuable compound for various scientific and industrial applications .

Biological Activity

7-(Trifluoromethyl)quinoline-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, drawing on a variety of research studies and findings.

  • Molecular Formula : C11H6F3N O2
  • Molecular Weight : 241.169 g/mol
  • Structure : The trifluoromethyl group significantly influences the compound's lipophilicity and bioactivity.

Antimalarial Activity

Recent studies have demonstrated that derivatives of this compound exhibit potent antiplasmodial activity against Plasmodium falciparum, particularly the chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains.

  • Key Findings :
    • Compounds such as 7g showed excellent IC90 values against resistant strains, indicating rapid parasite killing capabilities, which is crucial for effective antimalarial agents .
    • A comparative study highlighted that modifications in the side chains of quinoline derivatives could enhance their efficacy against malaria .

Anticancer Activity

The compound has also been investigated for its anticancer properties, particularly its ability to inhibit various cancer cell lines through multiple mechanisms.

  • Mechanisms :
    • Inhibition of mTOR signaling pathways has been noted, with some derivatives demonstrating IC50 values in the low micromolar range against cancer cell lines such as MCF-7 .
    • The compound acts as an allosteric modulator of HDAC4, disrupting critical transcriptional complexes involved in tumor survival signaling. This mechanism has been linked to enhanced efficacy in prostate cancer models .

Antimicrobial Activity

Emerging research suggests that derivatives of this compound may possess significant antimicrobial properties.

  • Research Insights :
    • A study evaluated the cytotoxic effects of quinoline derivatives against various eukaryotic cells, revealing promising antimicrobial activity .
    • The structural features of these compounds correlate with their biological activity, suggesting potential as lead compounds for developing new antimicrobials .

Case Studies and Research Findings

StudyActivityFindings
AntimalarialCompounds exhibited nanomolar activity against P. falciparum strains.
AnticancerInhibition of mTORC1 and mTORC2; significant activity against MCF-7 cells.
AntimicrobialNew derivatives showed promising effects against eukaryotic pathogens.
HDAC InhibitionAllosteric modulation leading to disrupted tumor survival mechanisms.
  • Vanilloid Receptor Modulation : Some studies indicate that quinoline derivatives can act as modulators of the vanilloid receptor (VR1), which plays a role in pain sensation and inflammation management .
  • Inhibition of Key Signaling Pathways : The ability to inhibit mTOR pathways is crucial for anticancer activity, making these compounds valuable in targeted cancer therapies .
  • Antimicrobial Mechanisms : The specific interactions at the cellular level are still under investigation, but preliminary data suggest that these compounds may disrupt bacterial cell wall synthesis or interfere with metabolic pathways .

Properties

Molecular Formula

C11H7F3N2O

Molecular Weight

240.18 g/mol

IUPAC Name

7-(trifluoromethyl)quinoline-3-carboxamide

InChI

InChI=1S/C11H7F3N2O/c12-11(13,14)8-2-1-6-3-7(10(15)17)5-16-9(6)4-8/h1-5H,(H2,15,17)

InChI Key

YKHCONKRRQXNEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC2=NC=C(C=C21)C(=O)N)C(F)(F)F

Origin of Product

United States

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